[(5-Nitrothiophen-2-yl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Nitrothiophen-2-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C6H6N4O2S2 and a molecular weight of 230.3 g/mol. This compound is part of the Schiff base family, which is known for its wide range of applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of [(5-Nitrothiophen-2-yl)methylideneamino]thiourea typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent at room temperature, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
[(5-Nitrothiophen-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the thiourea moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
[(5-Nitrothiophen-2-yl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of [(5-Nitrothiophen-2-yl)methylideneamino]thiourea involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it can interact with enzymes and other proteins, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
[(5-Nitrothiophen-2-yl)methylideneamino]thiourea can be compared with other Schiff bases containing a thiophene ring. Similar compounds include:
1,3-bis-{[(E)-(5-nitrothiophen-2-yl)methylene]amino}propan-2-ol: Known for its antibacterial and antifungal activities.
Thiophene-based analogs: These compounds exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activities.
Eigenschaften
Molekularformel |
C6H6N4O2S2 |
---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6N4O2S2/c7-6(13)9-8-3-4-1-2-5(14-4)10(11)12/h1-3H,(H3,7,9,13) |
InChI-Schlüssel |
ASTVIOLHJJWJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.